molecular formula C9H9NO3 B1336333 2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid CAS No. 115122-63-9

2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid

Cat. No. B1336333
M. Wt: 179.17 g/mol
InChI Key: GOBCNYSBQFAPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid, is a chemical structure that is closely related to various synthesized compounds discussed in the provided papers. These compounds are part of research efforts to explore novel classes of endothelin receptor antagonists and other biologically active molecules. The papers describe the synthesis and characterization of related compounds, which can provide insights into the properties and potential applications of the compound .

Synthesis Analysis

In the first paper, the synthesis of 2-substituted-5,7-diarylcyclopenteno[1,2-b]pyridine-6-carboxylic acids is described, which are potent endothelin receptor antagonists . The synthesis involves derivatization of a lead structure by incorporating various substituents into the cyclopenteno[1,2-b]pyridine skeleton. This process is achieved through a key intermediate, which suggests a possible synthetic route for the compound of interest.

Molecular Structure Analysis

The third paper provides a detailed analysis of the molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate . The compound is characterized by X-ray crystallography, revealing intramolecular hydrogen bonding that stabilizes the molecular structure. This information is valuable for understanding the structural aspects of the compound of interest, as it may exhibit similar intramolecular interactions.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of 2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid. However, the synthesis and characterization of related compounds imply that the compound could participate in reactions typical for carboxylic acids and hydroxypyridines, such as esterification, amidation, and reactions with amines to form Schiff bases .

Physical and Chemical Properties Analysis

While the papers do not provide specific data on the physical and chemical properties of 2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid, they do offer insights into related compounds. For example, the second paper discusses the characterization of compounds with similar functional groups, which are fully characterized by spectroscopic methods and single-crystal X-ray diffraction . These methods could be applied to determine the physical and chemical properties of the compound , such as solubility, melting point, and stability.

Scientific Research Applications

Pharmaceutical and Bactericidal Research

2-Hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid plays a significant role in pharmaceutical research. It is used in the development of pharmaceuticals, specifically as a side-chain in the production of fourth-generation Cefpirome, a type of antibiotic. This compound also shows promise in the synthesis of bactericides and antimicrobials, highlighting its potential in combating bacterial infections (Fu Chun, 2007).

Material Science and Chemistry

This compound is involved in the synthesis of various materials such as synthetic resins, antioxidants, and plastics. Its chemical properties make it a valuable asset in the field of material science and chemistry, contributing to the development of new materials and chemical processes.

Coordination Chemistry

In coordination chemistry, this compound forms complex structures with other elements. For instance, it reacts with copper to form various coordination polymers, demonstrating its utility in the study of metal-organic frameworks (S. Ghosh, S. Neogi, E. C. Sañudo, P. K. Bharadwaj, 2008).

Organic Synthesis and Crystallography

The compound is also significant in organic synthesis and crystallography. It forms the basis for synthesizing various derivatives, which are studied for their molecular structures, bond lengths, valency angles, and hydrogen bonding. These studies contribute to a deeper understanding of organic molecules and their potential applications (A. Moustafa, A. S. Girgis, 2007).

Luminescent Materials

It has been used in the preparation of luminescent lanthanide complexes. These complexes have potential applications in lighting and display technologies due to their ability to emit light (A. Krinochkin, D. Kopchuk, D. N. Kozhevnikov, 2015).

Green Chemistry

Recent research in green chemistry has explored the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using this compound. This highlights its role in environmentally friendly chemical processes (Lanhui Ren, Lianyue Wang, Ying Lv, Sensen Shang, Bo Chen, Shuang Gao, 2015).

Anticancer Research

Its derivatives have been studied for their potential use in anticancer therapies. Organometallic complexes based on this compound's derivatives have shown promise as cyclin-dependent kinase inhibitors, which are crucial in cancer treatment (I. Stepanenko, M. Novak, Gerhard Mühlgassner, A. Roller, M. Hejl, V. Arion, M. Jakupec, B. Keppler, 2011).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . The safety precautions include avoiding breathing dust and contact with skin and eyes .

properties

IUPAC Name

2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-8-6(9(12)13)4-5-2-1-3-7(5)10-8/h4H,1-3H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBCNYSBQFAPOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424447
Record name 2-Oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid

CAS RN

115122-63-9
Record name 2-Oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.